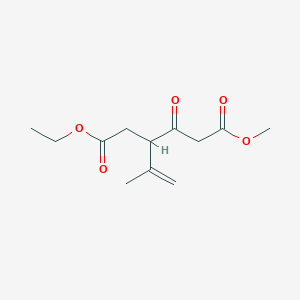
6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate is an organic compound with the molecular formula C12H18O5. This compound is known for its unique structure, which includes an ester functional group, a ketone, and an alkene. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate can be achieved through several methods. One common approach involves the esterification of 6-ethyl-1-methyl-3-oxohexanedioic acid with prop-1-en-2-ol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but contains a pyrimidine ring.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a triazole ring and is used in different applications.
Uniqueness
6-Ethyl 1-methyl 3-oxo-4-(prop-1-en-2-yl)hexanedioate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for diverse modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
88466-51-7 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-O-ethyl 6-O-methyl 4-oxo-3-prop-1-en-2-ylhexanedioate |
InChI |
InChI=1S/C12H18O5/c1-5-17-12(15)6-9(8(2)3)10(13)7-11(14)16-4/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
XHEVXFGZPPWWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=C)C)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















